REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[Cl:8].[CH:10]1(B(O)O)[CH2:12][CH2:11]1.C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1>O>[Br:9][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH:10]2[CH2:12][CH2:11]2)[C:7]=1[Cl:8] |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1Cl)Br
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
cesium carbonate
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Pd (dppf)2Cl2
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 100° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mass was purged with nitrogen for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Mite bed
|
Type
|
FILTRATION
|
Details
|
filter bed
|
Type
|
WASH
|
Details
|
was thoroughly washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The collected organic parts were concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford the crude compound, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |